Benzo[b][1,8]naphthyridine-3-carboxylic acid, 5-amino-1,4,6,7,8,9-hexahydro-2-methyl-4-phenyl-, ethyl ester
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Overview
Description
Benzo[b][1,8]naphthyridine-3-carboxylic acid, 5-amino-1,4,6,7,8,9-hexahydro-2-methyl-4-phenyl-, ethyl ester is a complex heterocyclic compound. This compound belongs to the class of naphthyridines, which are known for their diverse biological activities and photochemical properties . The structure of this compound includes a naphthyridine core, which is a fused ring system containing nitrogen atoms, making it an important scaffold in medicinal chemistry.
Preparation Methods
The synthesis of 1,8-naphthyridines, including Benzo[b][1,8]naphthyridine-3-carboxylic acid, 5-amino-1,4,6,7,8,9-hexahydro-2-methyl-4-phenyl-, ethyl ester, involves several methods. One common approach is the multicomponent reaction (MCR) of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or ethyl cyanoacetate in the presence of catalysts such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . Another method includes the Friedländer approach using green strategies, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reactions .
Chemical Reactions Analysis
Benzo[b][1,8]naphthyridine-3-carboxylic acid, 5-amino-1,4,6,7,8,9-hexahydro-2-methyl-4-phenyl-, ethyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the naphthyridine core or the attached functional groups .
Scientific Research Applications
This compound has significant applications in scientific research, particularly in medicinal chemistry and materials science. It is used as a ligand in coordination chemistry, a component in light-emitting diodes, dye-sensitized solar cells, molecular sensors, and self-assembly host-guest systems . In medicinal chemistry, derivatives of 1,8-naphthyridines have shown potential as antibacterial agents, with some compounds reaching the drug market for the treatment of bacterial infections .
Mechanism of Action
The mechanism of action of Benzo[b][1,8]naphthyridine-3-carboxylic acid, 5-amino-1,4,6,7,8,9-hexahydro-2-methyl-4-phenyl-, ethyl ester involves its interaction with specific molecular targets and pathways. The naphthyridine core can interact with bacterial DNA gyrase and topoisomerase IV, inhibiting their activity and leading to the disruption of bacterial DNA replication and transcription . This mechanism is similar to that of other antibacterial agents containing naphthyridine cores.
Comparison with Similar Compounds
Similar compounds to Benzo[b][1,8]naphthyridine-3-carboxylic acid, 5-amino-1,4,6,7,8,9-hexahydro-2-methyl-4-phenyl-, ethyl ester include other naphthyridine derivatives such as Gemifloxacin and other fluoroquinolones . These compounds share the naphthyridine core but differ in their substituents, which can affect their biological activity and pharmacokinetic properties. The uniqueness of Benzo[b][1,8]naphthyridine-3-carboxylic acid lies in its specific functional groups and their arrangement, which can influence its reactivity and interactions with molecular targets .
Properties
Molecular Formula |
C22H25N3O2 |
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Molecular Weight |
363.5 g/mol |
IUPAC Name |
ethyl 5-amino-2-methyl-4-phenyl-1,4,6,7,8,9-hexahydrobenzo[b][1,8]naphthyridine-3-carboxylate |
InChI |
InChI=1S/C22H25N3O2/c1-3-27-22(26)17-13(2)24-21-19(18(17)14-9-5-4-6-10-14)20(23)15-11-7-8-12-16(15)25-21/h4-6,9-10,18H,3,7-8,11-12H2,1-2H3,(H3,23,24,25) |
InChI Key |
POYFPBLOVRVCKS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC2=NC3=C(CCCC3)C(=C2C1C4=CC=CC=C4)N)C |
Origin of Product |
United States |
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